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Introduction

In the landscape of cancer immunotherapy, the immune checkpoint inhibitors targeting
Programmed Cell Death Protein 1 (PD-1) have revolutionized treatment paradigms. However,
innate and acquired resistance remains a significant clinical challenge. This has spurred the
investigation of other inhibitory receptors, among which T-cell immunoreceptor with Ig and ITIM
domains (TIGIT) has emerged as a promising target. Both TIGIT and PD-1 are key negative
regulators of T-cell function, and their co-expression on tumor-infiltrating lymphocytes (TILS) is
often associated with an exhausted phenotype. Understanding the distinct and overlapping
mechanisms of immune suppression employed by TIGIT and PD-1 is crucial for the rational
design of next-generation immunotherapies, including combinatorial blockade strategies. This
guide provides a detailed comparison of TIGIT and PD-1, supported by experimental data and
methodologies.

Core Mechanisms of Immune Suppression

TIGIT and PD-1 are both type | transmembrane proteins that belong to the immunoglobulin
superfamily. They are expressed on activated T cells, regulatory T cells (Tregs), and natural
killer (NK) cells, and upon engagement with their respective ligands, they deliver inhibitory
signals that dampen immune responses.
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TIGIT (T-cell immunoreceptor with Ig and ITIM domains) primarily interacts with CD155
(Poliovirus Receptor, PVR) and to a lesser extent with CD112 (Nectin-2).[1][2] TIGIT's
immunosuppressive function is multifaceted. It can directly inhibit T-cell and NK-cell activation
through its intracellular domain, which contains an Immunoreceptor Tyrosine-based Inhibitory
Motif (ITIM) and an ITT-like motif.[3] Furthermore, TIGIT outcompetes the co-stimulatory
receptor CD226 (DNAM-1) for binding to their shared ligand, CD155, thereby preventing the
delivery of activating signals.[1]

PD-1 (Programmed Cell Death Protein 1) has two main ligands: PD-L1 (B7-H1) and PD-L2
(B7-DC). PD-L1 is broadly expressed on hematopoietic and non-hematopoietic cells, including
many tumor types, while PD-L2 expression is more restricted to antigen-presenting cells
(APCs). The binding of PD-1 to its ligands leads to the recruitment of the tyrosine phosphatase
SHP2 to its intracellular domain, which contains both an ITIM and an Immunoreceptor
Tyrosine-based Switch Motif (ITSM).[4] This recruitment results in the dephosphorylation of key
downstream signaling molecules of the T-cell receptor (TCR) and CD28 pathways, leading to
the inhibition of T-cell proliferation, cytokine production, and survival.[4]

A key point of convergence in the inhibitory mechanisms of TIGIT and PD-1 is their impact on
the co-stimulatory receptor CD226. Both pathways ultimately lead to the suppression of
CD226-mediated activation, albeit through distinct mechanisms. PD-1, via SHP2, can directly
dephosphorylate CD226.[4][5] In contrast, TIGIT inhibits CD226 primarily by competing for their
common ligand, CD155, and by disrupting CD226 homodimerization.[3][5] This dual-pronged
suppression of a critical co-stimulatory pathway provides a strong rationale for the synergistic
effects observed with dual TIGIT and PD-1 blockade.[4][5]

Quantitative Comparison of TIGIT and PD-1
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Feature

TIGIT

PD-1 References

Primary Ligands

CD155 (PVR), CD112
(Nectin-2)

PD-L1 (B7-H1), PD-L2

(B7-DC) [1](2]

Binding Affinity (Kd)

~1-3 nM (for CD155)

~8 UM (for PD-L1) [3][6]

Intracellular Signaling
Motifs

ITIM, ITT-like motif

ITIM, ITSM [3][4]

Primary Downstream

Phosphatase

SHIP1 (recruited via
ITT-like motif)

SHP2 (recruited to

ITSM) S

Effect on CD226

Indirect inhibition via
ligand competition and
disruption of

dimerization

Direct inhibition via
SHP2-mediated [415]

dephosphorylation

Impact on T-cell

Function

Inhibition of
proliferation, cytokine
production (IFN-y,
TNF-a), and

cytotoxicity

Inhibition of
proliferation, cytokine

. [718]
production (IFN-y, IL-

2), and survival

Signaling Pathways

The signaling cascades initiated by TIGIT and PD-1 engagement lead to the suppression of T-

cell activation through different intracellular mediators.
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Experimental Protocols
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In Vitro T-Cell Proliferation Assay (CFSE-based)

This protocol is designed to assess the inhibitory effect of TIGIT and PD-1 signaling on T-cell
proliferation.

Materials:

Human Peripheral Blood Mononuclear Cells (PBMCs)
o Carboxyfluorescein succinimidyl ester (CFSE) dye

e RPMI-1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 2-
mercaptoethanol

e Anti-CD3 and anti-CD28 antibodies (for T-cell stimulation)

e Recombinant human CD155-Fc and PD-L1-Fc chimeric proteins

e Blocking antibodies: anti-TIGIT, anti-PD-1, and isotype control antibodies
e 96-well round-bottom culture plates

e Flow cytometer

Procedure:

o Cell Labeling:

o Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient
centrifugation.

o Resuspend PBMCs at 1-10 x 1076 cells/mL in pre-warmed PBS.

o Add CFSE to a final concentration of 1-5 uM and incubate for 10-15 minutes at 37°C,
protected from light.

o Quench the staining by adding 5 volumes of ice-cold complete RPMI medium and
incubate on ice for 5 minutes.
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o Wash the cells three times with complete RPMI medium.

o Resuspend the cells in complete RPMI medium at a final concentration of 1 x 10”6
cells/mL.[9][10][11]

e Plate Coating:

o Coat wells of a 96-well plate with anti-CD3 antibody (e.g., 1 pg/mL in PBS) overnight at
4°C.

o Wash the wells three times with PBS before adding cells.

e Cell Culture and Treatment:

o Add 100 pL of CFSE-labeled PBMCs (1 x 10”5 cells) to each well of the anti-CD3 coated
plate.

o Add soluble anti-CD28 antibody (e.g., 1 ug/mL) to all wells.

o To assess inhibition, add recombinant CD155-Fc or PD-L1-Fc to the respective wells.

o To assess blockade of inhibition, pre-incubate cells with anti-TIGIT, anti-PD-1, or isotype
control antibodies for 30 minutes before adding them to the wells.

o Bring the final volume in each well to 200 pL with complete RPMI medium.

¢ Incubation and Analysis:

o Incubate the plate for 4-5 days at 37°C in a 5% CO2 incubator.

o Harvest the cells and stain with fluorescently labeled antibodies against CD4 and CD8.

o Acquire the samples on a flow cytometer.

o Analyze the data by gating on CD4+ or CD8+ T-cell populations and assessing the dilution
of CFSE fluorescence as a measure of cell proliferation.[9][10][11]
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T-Cell Proliferation Assay Workflow
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T-Cell Proliferation Assay Workflow

Intracellular Cytokine Staining (ICS) for IFN-y and TNF-«a
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This protocol is used to measure the production of key effector cytokines by T-cells following
stimulation and treatment.

Materials:

o Stimulated T-cells (from an in vitro assay)

» Brefeldin A and Monensin (protein transport inhibitors)

o Flow cytometry staining buffer (PBS with 2% FBS)

o Fixation/Permeabilization solution (e.g., Cytofix/Cytoperm Kit)

e Fluorescently labeled antibodies: anti-CD4, anti-CD8, anti-IFN-y, anti-TNF-a, and
corresponding isotype controls.

e Flow cytometer
Procedure:
e Restimulation and Protein Transport Inhibition:

o Following an initial stimulation (e.g., with peptide antigens or anti-CD3/CD28), restimulate
the cells for 4-6 hours with PMA (50 ng/mL) and lonomycin (500 ng/mL) in the presence of
Brefeldin A (10 pg/mL) and Monensin (2 uM).[12][13]

e Surface Staining:
o Wash the cells with flow cytometry staining buffer.

o Stain for surface markers (e.g., CD4, CD8) by incubating with fluorescently labeled
antibodies for 30 minutes at 4°C in the dark.

o Wash the cells twice with staining buffer.[14]

o Fixation and Permeabilization:
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o Resuspend the cells in 100 pL of Fixation/Permeabilization solution and incubate for 20
minutes at 4°C in the dark.

o Wash the cells twice with 1x Permeabilization/Wash buffer.[14]

e Intracellular Staining:

o Resuspend the fixed and permeabilized cells in 100 pL of Permeabilization/Wash buffer
containing the fluorescently labeled anti-IFN-y, anti-TNF-a, or isotype control antibodies.

o Incubate for 30 minutes at 4°C in the dark.

o Wash the cells twice with Permeabilization/Wash buffer.[13][14]
e Acquisition and Analysis:

o Resuspend the cells in flow cytometry staining buffer.

o Acquire the samples on a flow cytometer.

o Analyze the data by gating on CD4+ or CD8+ T-cell populations and quantifying the
percentage of cells positive for IFN-y and/or TNF-a.[15]

Flow Cytometry Analysis of TIGIT and PD-1 Expression
on Tumor-Infiltrating Lymphocytes (TILsS)

This protocol describes the methodology for assessing the co-expression of TIGIT and PD-1 on
T-cells isolated from tumor tissue.

Materials:

Fresh tumor tissue

Tumor dissociation kit (e.g., Miltenyi Biotec)

GentleMACS Dissociator

Ficoll-Paque
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e Flow cytometry staining buffer

e Fc block reagent

o Fluorescently labeled antibodies: anti-CD45, anti-CD3, anti-CD4, anti-CD8, anti-TIGIT, anti-
PD-1, and corresponding isotype controls.

 Viability dye (e.g., Zombie Aqua)

e Flow cytometer

Procedure:

e TIL Isolation:

o Mechanically and enzymatically dissociate the fresh tumor tissue into a single-cell
suspension using a tumor dissociation kit and a gentleMACS Dissociator, following the
manufacturer's instructions.

o Isolate lymphocytes from the single-cell suspension using Ficoll-Paque density gradient
centrifugation.

o Wash the isolated TILs with PBS.[16]

e Staining:

o Resuspend TILs in flow cytometry staining buffer.

o Stain for viability by incubating with a viability dye for 15-20 minutes at room temperature,
protected from light.

o Wash the cells with staining buffer.

o Block Fc receptors by incubating with an Fc block reagent for 10-15 minutes at 4°C.

o Add a cocktail of fluorescently labeled antibodies against CD45, CD3, CD4, CDS8, TIGIT,
PD-1, and isotype controls.
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o Incubate for 30 minutes at 4°C in the dark.

o Wash the cells twice with staining buffer.[17][18]

e Acquisition and Analysis:

(¢]

Resuspend the cells in flow cytometry staining buffer.
o Acquire the samples on a flow cytometer.
o Analyze the data by first gating on live, singlet, CD45+ lymphocytes.

o Within the lymphocyte gate, identify CD3+ T-cells, and subsequently CD4+ and CD8+ T-
cell subsets.

o Within the CD4+ and CD8+ populations, quantify the expression and co-expression of
TIGIT and PD-1.[17][18]

Conclusion

TIGIT and PD-1 are critical inhibitory checkpoints that suppress anti-tumor immunity through
distinct yet complementary mechanisms. While PD-1 signaling is characterized by the
recruitment of SHP2 and the direct dephosphorylation of key TCR and co-stimulatory signaling
components, TIGIT exerts its influence primarily through competition for ligands with the co-
stimulatory receptor CD226 and direct inhibitory signaling via its ITIM and ITT-like motifs. The
convergence of both pathways on the suppression of CD226 highlights a key vulnerability in
the anti-tumor immune response and provides a strong mechanistic basis for the observed
synergy of dual TIGIT and PD-1 blockade in preclinical and clinical studies. A thorough
understanding of these individual and combined suppressive mechanisms is paramount for the
continued development of effective cancer immunotherapies. Further quantitative studies are
warranted to precisely delineate the relative contributions of each pathway to immune
suppression in different tumor microenvironments.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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